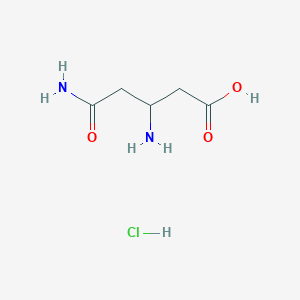
L-beta-HomoasparagineHCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-beta-HomoasparagineHCl: is a synthetic amino acid derivative, characterized by the presence of an additional methylene group in its side chain compared to asparagine. This compound is often used in biochemical research due to its unique structural properties, which can influence protein folding and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-beta-HomoasparagineHCl typically involves the following steps:
Starting Material: The synthesis begins with L-aspartic acid.
Protection of Functional Groups: The amino and carboxyl groups of L-aspartic acid are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) for the amino group and methyl ester for the carboxyl group.
Chain Extension: The protected L-aspartic acid undergoes a chain extension reaction using reagents like formaldehyde and hydrogen cyanide to introduce the additional methylene group.
Deprotection: The protecting groups are removed under acidic conditions to yield L-beta-Homoasparagine.
Hydrochloride Formation: The final step involves converting L-beta-Homoasparagine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
L-beta-HomoasparagineHCl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
L-beta-HomoasparagineHCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which L-beta-HomoasparagineHCl exerts its effects involves its incorporation into peptides and proteins, where it can influence their structure and function. The additional methylene group in its side chain can affect hydrogen bonding and steric interactions, leading to changes in protein folding and stability. Molecular targets include enzymes and receptors involved in metabolic pathways.
Comparison with Similar Compounds
L-beta-HomoasparagineHCl can be compared with other similar compounds such as:
L-asparagine: this compound has an additional methylene group, which can influence its biochemical properties.
L-beta-Homotyrosine: Another amino acid derivative with an extended side chain, but with a phenolic group instead of an amide.
L-beta-Homoglutamine: Similar structure but with an additional methylene group in the side chain of glutamine.
The uniqueness of this compound lies in its specific structural modifications, which can lead to distinct biochemical and pharmacological properties.
Properties
Molecular Formula |
C5H11ClN2O3 |
|---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
3,5-diamino-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(1-4(7)8)2-5(9)10;/h3H,1-2,6H2,(H2,7,8)(H,9,10);1H |
InChI Key |
MVWPOIZHZQCPQW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC(=O)O)N)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















